N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Overview
Description
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method. This involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the thiazole-fluorophenyl intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole ring, which is known for such activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxybenzamide moiety can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with a chloro group instead of a propyl group.
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-mesyl)aminopyrimidine-5-carbaldehyde: Contains a fluorophenyl group and a thiazole ring but differs in the substituents and overall structure.
Uniqueness
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, differentiates it from other thiazole derivatives, providing unique interactions with biological targets and potential therapeutic applications.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-3-6-17-18(13-9-11-14(21)12-10-13)22-20(26-17)23-19(24)15-7-4-5-8-16(15)25-2/h4-5,7-12H,3,6H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUDRKYMRUCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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